molecular formula C60H94N14O16 B1665262 alpha-Casozepine CAS No. 117592-45-7

alpha-Casozepine

Cat. No. B1665262
M. Wt: 1267.5 g/mol
InChI Key: SKGURMFKEAFAGD-CSYZDTNESA-N
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Description

Alpha-Casozepine, a decapeptide derived from bovine α s1-casein, is known for its anxiolytic properties. Research has explored its effects in various contexts, primarily focusing on its impact on anxiety and behavioral responses.

One study investigated the anxiolytic-like properties of alpha-casozepine and its derived pentapeptide, YLGYL, in mice. The research examined their effects on behavior in light/dark box tests and their influence on c-Fos immunoreactivity in various brain regions, such as the amygdala, NTS (nucleus of the solitary tract), and prefrontal cortex. These areas are crucial in anxiety-related responses. The study's findings suggest that alpha-casozepine and YLGYL have significant effects on behavioral anxiety markers and neuronal activity modulation in these brain regions[].

Another aspect of alpha-casozepine's effects concerns its interaction with neurosteroids and GABA_A receptors. A study noted that despite alpha-casozepine's structural similarities to benzodiazepine-like molecules, it exhibits different behaviors, such as a lower affinity for benzodiazepine sites on GABA_A receptors under in vitro conditions, but higher affinity in vivo. It also showed anxiolytic effects only under stressed conditions and did not exhibit dependence or habituation like diazepam. The study hypothesized the potential role of neurosteroids in alpha-casozepine's actions via benzodiazepine receptors, suggesting that the combination of neurosteroids and benzodiazepines might produce synergistic anxiolytic effects[].

Scientific Research Applications

Structural and Functional Characteristics:Alpha-casozepine, a tryptic hydrolysate of milk casein, is a decapeptide that promotes sleep and exhibits anxiolytic or anticonvulsant activities. It shares structural similarities with benzodiazepine-like molecules (e.g., diazepam), leading to positive modulation of gamma-aminobutyric acid A type (GABA_A) receptors. Interestingly, alpha-casozepine shows a significantly lower affinity for benzodiazepine sites on GABA_A receptors in vitro compared to in vivo conditions, where its affinity is markedly higher. This compound demonstrates anxiolytic effects predominantly under stressed conditions and, unlike diazepam, does not induce dependence or habituation. The evidence points to a potential interaction with neurosteroids, which are synthesized de novo and have both genomic and non-genomic actions, in alpha-casozepine's anxiolytic effects[].

Behavioral Effects in Mice:Studies conducted on Swiss mice using alpha-casozepine, its derived peptide YLGYL, and diazepam have shown significant effects on various behaviors. These include changes in latency to enter a darkened box, total transitions, time spent in the lit box, and rearing behaviors in the lit box. These behaviors were analyzed using one-way ANOVA and Bonferroni post hoc tests, demonstrating the impact of alpha-casozepine and its derivatives on mouse behavior under experimental conditions[].

Brain Activity Modulation:Research has also focused on the effects of alpha-casozepine on brain activity, specifically in relation to anxiety. Studies using c-Fos immunoreactivity—a marker of neuronal activation—in various brain regions such as the amygdala, the nucleus of the tractus solitarius (NTS), and the prefrontal cortex, indicate that alpha-casozepine and YLGYL modulate brain activity patterns associated with anxiety responses. These findings highlight the potential of alpha-casozepine in influencing brain activity related to stress and anxiety[].

Mechanism of Action

Interaction with GABA Receptors:Alpha-casozepine, a milk-derived bioactive peptide, is known for its anxiolytic properties. It interacts directly with the brain and spinal cord through gamma-aminobutyric acid (GABA) receptors, particularly the GABA A receptor at the benzodiazepine site. This interaction is similar to how benzodiazepines like diazepam work. Alpha-casozepine's structure is comparable to these anxiolytic benzodiazepines, and its affinity for GABA receptors helps boost mood and provides a calming effect on the nervous system[].

Effects on Neurosteroids:Studies have shown that alpha-casozepine's effects might be linked to neurosteroids like allopregnanolone or its analogues. These neurosteroids, synthesized de novo, have both genomic and non-genomic actions and mediate rapid nongenomic neuronal inhibition via GABA A receptors. The interaction of alpha-casozepine with these receptors, especially in stressed conditions, suggests that it might alter the sensitivity of GABA A receptor subunits. Neurosteroids at low concentrations potentiate the response of GABA indirectly, while at higher concentrations, they can directly activate the receptor-channel complex[].

Anxiolytic Properties in Animal Models:Research has demonstrated the anxiolytic-like properties of alpha-casozepine in various animal models. For instance, a study using a tryptic hydrolysate of bovine αs1-casein containing alpha-casozepine showed that its anxiolytic-like actions rely on GABA A receptor benzodiazepine binding sites. These properties were confirmed in conditioned defensive burying models in animals, highlighting the significant role of GABA A receptors in the mode of action of alpha-casozepine[].

Practical Implications:In practical applications, alpha-casozepine has shown considerable safety and efficacy. It has been proven to improve reactions in animals when interacting with strangers and reduce fear-related signs, including aggression. Furthermore, its anxiolytic effects tend to be observable from the eighth day of administration, and it has been found to be comparable to diazepam in its effects but without the associated side effects such as dependence or habituation[].

Biochemical and Physiological Effects

Behavioral Effects:Alpha-Casozepine (α-CZP) exhibits notable anxiolytic properties, as demonstrated in various studies involving animal models. In Swiss mice, α-CZP, along with its derived pentapeptide YLGYL, was observed to alter behavioral responses in a light/dark box experiment. These effects include changes in latency to enter a darkened box, total transitions between light and dark areas, time spent in the lit box, and rearing behaviors. These behaviors were compared to those observed following diazepam administration, highlighting α-CZP's anxiolytic-like action[].

Neurophysiological Modulation:The effects of α-CZP on brain activity are also significant. Studies have shown changes in anxiety-induced c-Fos immunoreactivity in the amygdala, nucleus of the tractus solitarius (NTS), and the prefrontal cortex. These findings are indicative of α-CZP's ability to modulate neurophysiological responses associated with anxiety and stress, suggesting a potential role in managing these conditions[].

Interaction with Neurosteroids:Alpha-casozepine's interaction with neurosteroids is a critical aspect of its mechanism of action. Neurosteroids like allopregnanolone are known to have genomic and non-genomic actions, and their modulation is believed to influence the effects of α-CZP. This interaction is particularly evident through the modulation of GABA_A receptors. Neurosteroids can potentiate the response of GABA both indirectly and directly, depending on their concentration. This interaction suggests that α-CZP's anxiolytic effects might be partly due to its influence on neurosteroid levels and actions[].

Comparison with Benzodiazepines:Intriguingly, α-CZP shows some structural similarities to benzodiazepine-like molecules (e.g., diazepam), which contributes to its modulation of GABA_A receptors. However, unlike traditional benzodiazepines, α-CZP has been found to exhibit less affinity for the benzodiazepine site on GABA_A receptors in vitro but demonstrates increased affinity in vivo. Furthermore, α-CZP does not exhibit dependence or habituation, which are common issues with benzodiazepine use[].

Advantages and Limitations for Lab Experiments

Advantages

Anxiolytic Activity: Alpha-Casozepine (α-CZP), a tryptic hydrolysate of milk casein, demonstrates anxiolytic effects. In studies involving Swiss mice, α-CZP showed significant effects on behavior in anxiety-inducing conditions, such as increased time spent in a lit box and reduced anxiety-induced c-Fos immunoreactivity in brain regions like the amygdala, nucleus of the tractus solitarius, and prefrontal cortex.

Structural Similarities to Benzodiazepines: α-CZP has structural similarities to benzodiazepine-like molecules, such as diazepam, resulting in positive modulation of γ-aminobutyric acid A type (GABA_A) receptors. This suggests that α-CZP could be a natural alternative to synthetic anxiolytics with similar modes of action[].

Reduced Dependence Risk: Unlike diazepam, α-CZP does not exhibit dependence or habituation, making it a potentially safer option for long-term use in managing anxiety[].

Limitations

Variable Affinity for GABA_A Receptors: In vitro, α-CZP shows 1000 times less affinity for the benzodiazepine site on GABA_A receptors compared to diazepam. However, in vivo, it demonstrates a 10-fold increased affinity, indicating a complex interaction that may vary between in vitro and in vivo conditions[].

Effects Primarily in Stressed Conditions: The anxiolytic effects of α-CZP are mainly observed in stressed conditions, suggesting its efficacy may be limited to certain states or scenarios[].

Inconsistent Findings in Animal Studies: In studies involving dogs, there were issues with the methodology, such as variable exposure to the active ingredient and small sample sizes. These factors limit the ability to draw meaningful conclusions about the efficacy of α-CZP in reducing anxiety. Additionally, the external validity of these findings is questionable, as the studies often involved a specific breed of dogs (beagles) under controlled conditions, which may not accurately represent the general pet population[].

Risk of Bias in Experimental Design: Some studies exhibit a high risk of bias due to their experimental design. For example, in one study, all dogs first received a control diet followed by an experimental diet. This sequence could lead to order effects, where improvements are due to factors other than the experimental treatment, such as habituation to the environment[].

Need for High-Quality Trials: Current evidence on the efficacy of α-CZP in reducing canine anxiety is weak. There is a need for well-designed, placebo-controlled, randomized clinical trials specifically addressing α-CZP for common anxiety-inducing scenarios[].

While alpha-Casozepine shows potential as an anxiolytic agent with fewer risks of dependence, its efficacy and application are subject to limitations regarding its variable effects, reliance on stressed conditions, and the need for more rigorous scientific trials to confirm its benefits and applicability.

Future Directions

Enhanced Understanding of Mechanisms:One important future direction in the research of alpha-Casozepine is a deeper investigation into its mechanisms of action. Despite known structural similarities to benzodiazepines and positive modulation of GABA_A receptors, there are still gaps in understanding exactly how alpha-Casozepine interacts with these receptors and other neural pathways. Further research is needed to elucidate the intricate mechanisms by which alpha-Casozepine exerts its anxiolytic effects, especially given the observed discrepancies in its affinity for the GABA_A receptor in in vitro versus in vivo conditions[].

Broadening the Scope of Research:Current research on alpha-Casozepine has been limited in scope, often focusing on specific animal models or conditions. Future studies should aim to broaden this scope by including a diverse range of animal models, including human studies, to better understand the potential applications of alpha-Casozepine across different species and conditions. This expansion would provide more comprehensive data on the effectiveness and potential uses of alpha-Casozepine in various settings, including but not limited to, managing anxiety in different species[].

Addressing Methodological Limitations:Future research should aim to address the methodological limitations observed in previous studies. This includes designing studies with larger and more diverse sample sizes, controlling for variables such as exposure to the active ingredient, and ensuring that experimental designs are robust against biases such as order effects. Improving the methodological rigor of these studies will be crucial in providing more definitive and reliable conclusions about the efficacy and applications of alpha-Casozepine[].

Development of Clinical Trials:There is a significant need for well-designed, placebo-controlled, randomized clinical trials specifically addressing alpha-Casozepine for common anxiety-inducing scenarios. These trials should be designed to meet high scientific standards and should aim to clarify the conditions under which alpha-Casozepine is most effective. Such trials are essential for moving alpha-Casozepine from a research context into practical applications, providing clear evidence for its use in clinical settings[].

Exploration of Synergistic Effects:An interesting area for future research is the exploration of the potential synergistic effects of alpha-Casozepine with other compounds. As studies have indicated that the coadministration of neurosteroids and benzodiazepines can augment anxiolytic effects, similar research could be conducted with alpha-Casozepine. Understanding these synergistic effects could lead to the development of more effective anxiolytic therapies combining alpha-Casozepine with other compounds[].

The future research directions for alpha-Casozepine involve a more in-depth understanding of its mechanisms, broadening the scope of research, addressing current methodological limitations, conducting high-quality clinical trials, and exploring potential synergistic effects with other compounds. These efforts are essential to fully realize the potential of alpha-Casozepine as an anxiolytic agent and to integrate it effectively into therapeutic practices.

Properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGURMFKEAFAGD-CSYZDTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H94N14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Casozepine

CAS RN

117592-45-7
Record name alpha-Casozepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117592457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CASOZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24KIH8EZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
385
Citations
C Beata, E Beaumont-Graff, V Coll, J Cordel… - Journal of Veterinary …, 2007 - Elsevier
… This study provides evidence for the efficacy of alpha-casozepine in the management of cats exhibiting anxiety in socially stressful conditions. Cats treated with alpha-casozepine …
Number of citations: 124 www.sciencedirect.com
C Beata, E Beaumont-Graff, C Diaz, M Marion… - Journal of Veterinary …, 2007 - Elsevier
… We provided evidence recently of the efficacy of alpha-casozepine in cats in a study where … For ethical reasons, we decided to conduct this study by comparing alpha-casozepine with a …
Number of citations: 107 www.sciencedirect.com
G Landsberg, B Milgram, I Mougeot… - Journal of Feline …, 2017 - journals.sagepub.com
Objectives This study assessed the anxiolytic effectiveness of a test diet (Royal Canin Feline Calm diet) supplemented with L-tryptophan and alpha-casozepine. Methods Subjects were …
Number of citations: 63 journals.sagepub.com
SSS Manna - Medical Hypotheses, 2021 - Elsevier
Alpha-casozepine (α CZP), a tryptic hydrolysate of milk casein is a decapeptide shown to promote sleep and produce anxiolytic or anticonvulsant activity. Intriguingly, studies indicate …
Number of citations: 3 www.sciencedirect.com
PM Castro, P Baptista, G Zuccheri… - Colloids and Surfaces B …, 2019 - Elsevier
… Whey-derived alpha-casozepine bioactive peptide (… barriers was enhanced when alpha-casozepine was carried by FNp … Additionally, apparent permeability of alpha-casozepine …
Number of citations: 24 www.sciencedirect.com
LA Buckley - Veterinary Evidence, 2017 - hau.repository.guildhe.ac.uk
… There is no evidence that alpha-casozepine has any effect on canine … alpha-casozepine when administered in the medium to long term. There was some evidence that alphacasozepine …
Number of citations: 6 hau.repository.guildhe.ac.uk
SM McDonnell, J Miller, W Vaala - Journal of Equine Veterinary Science, 2013 - Elsevier
… The purpose of the current study was to evaluate the effects of alpha-casozepine on behavior and training efficiency of horses during potentially stressful experiences. The model used …
Number of citations: 26 www.sciencedirect.com
G Porcheron, M Bodet, K Poiron, J Brault… - Open Journal of …, 2023 - scirp.org
… efficacy of a new supplement containing alpha-casozepine and fish muscle hydrolysate on the … the hypothesis that the combination of alpha-casozepine and fish muscle hydrolysate is a …
Number of citations: 2 www.scirp.org
C Ijichi, S Green, K Squibb, A Carroll… - Journal of Veterinary …, 2019 - Elsevier
… ' recommendations suggests that alpha-casozepine may be … of a commercially available alpha-casozepine feed supplement (… Taken together, this indicates that alpha-casozepine does …
Number of citations: 6 www.sciencedirect.com
DJE van Eyk - 2018 - studenttheses.uu.nl
… Effectivity of the supplements alpha-casozepine and L-tryptophan in reducing stress in cats … The aim of this study was to determine if a diet supplemented with alpha-casozepine and L-…
Number of citations: 1 studenttheses.uu.nl

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